2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine
Overview
Description
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is a heterocyclic compound with the molecular formula C10H12O3N2 and a molecular weight of 208.21 g/mol . This compound is part of the oxazine family, which is known for its diverse chemical properties and applications in various fields such as medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,2-dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine with nitric acid to introduce the nitro group at the 7-position . The reaction conditions often require controlled temperatures and the use of solvents such as acetic acid to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine undergoes various chemical reactions, including:
Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents like potassium permanganate.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) as a catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Reduction: 2,2-Dimethyl-7-amino-3,4-dihydro-2H-benzo[B][1,4]oxazine.
Oxidation: this compound oxide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The compound may also act as an inhibitor of certain enzymes, affecting metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazine: Lacks the nitro group, resulting in different chemical properties and reactivity.
2,2-Dimethyl-7-nitro-2H-benzo[B][1,4]oxazin-3(4H)-one: Contains a carbonyl group, which alters its chemical behavior and applications.
7-Nitro-2,2-dimethyl-2H-benzo[B][1,4]oxazin-3(4H)-one: Similar structure but with different functional groups, leading to varied reactivity and uses.
Uniqueness
2,2-Dimethyl-7-nitro-3,4-dihydro-2H-benzo[B][1,4]oxazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its nitro group and oxazine ring system make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,2-dimethyl-7-nitro-3,4-dihydro-1,4-benzoxazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-10(2)6-11-8-4-3-7(12(13)14)5-9(8)15-10/h3-5,11H,6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGRULXNEDXAHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C(O1)C=C(C=C2)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.